mTOR inhibitor-8
Description
Direct Molecular Target Engagement
The initial and critical step in the mechanism of mTOR inhibitor-8 is its interaction with a specific intracellular protein, which then facilitates the inhibition of mTOR.
This compound achieves its inhibitory effect on mTOR by first forming a complex with the FK506-binding protein 12 (FKBP12). ekb.egnih.govmolnova.comnih.gov This mechanism is characteristic of allosteric mTOR inhibitors like rapamycin (B549165). molnova.comnih.gov The this compound/FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTORC1 complex. molnova.comresearchgate.net This ternary complex formation sterically hinders the access of mTOR substrates to the catalytic site, thereby inhibiting mTORC1's kinase activity. molnova.comresearchgate.net Research has shown that the inhibitory effect of this compound (also referred to as compound 5e in the primary literature) on mTOR activity can be reversed by the introduction of an mTOR activator and autophagy inhibitor, 3BDO, confirming the targeted nature of its action. molnova.comtargetmol.cn
The mechanism of this compound is fundamentally different from that of ATP-competitive mTOR inhibitors. nih.govmedchemexpress.com While this compound acts allosterically through the FKBP12-FRB domain interaction, ATP-competitive inhibitors directly target the kinase domain of mTOR, where adenosine (B11128) triphosphate (ATP) binds. nih.govmedchemexpress.commolnova.com This direct competition with ATP blocks the kinase activity of both mTORC1 and mTORC2 complexes more comprehensively than allosteric inhibitors. nih.govmedchemexpress.com The action of this compound, by relying on the formation of the ternary complex, is specifically targeted towards the functions of mTORC1 that are dependent on the FRB domain. molnova.comresearchgate.net
| Feature | This compound (Allosteric) | ATP-Competitive mTOR Inhibitors |
| Binding Site on mTOR | FRB (FKBP12-Rapamycin Binding) domain (indirectly) | ATP-binding pocket in the kinase domain |
| Requirement of Accessory Protein | Yes (FKBP12) | No |
| Mechanism | Forms a ternary complex (Inhibitor-FKBP12-mTOR) that sterically hinders substrate access. | Directly competes with ATP for binding to the catalytic site. |
| Primary Target Complex | mTORC1 | Both mTORC1 and mTORC2 |
Downstream Molecular Signaling Inhibition
The inhibition of mTORC1 by this compound leads to a cascade of effects on downstream signaling molecules that are crucial for protein synthesis and cell growth.
One of the key downstream targets of mTORC1 is the ribosomal protein S6 kinase beta-1 (RPS6KB1), also known as S6K1. molnova.com Activated mTORC1 phosphorylates S6K1, which in turn promotes protein synthesis. molnova.com Studies have demonstrated that treatment with this compound significantly reduces the phosphorylation of S6K1. ekb.eg In A549 human lung cancer cells, exposure to 10 μM of this compound resulted in a time-dependent decrease in the levels of phosphorylated S6K1. This dephosphorylation is a direct consequence of mTORC1 inhibition and is a key indicator of the compound's on-target activity.
Another critical substrate of mTORC1 is the eukaryotic translation initiation factor 4E-binding protein 1 (EIF4EBP1 or 4E-BP1). molnova.com When phosphorylated by mTORC1, 4E-BP1 releases the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent mRNA translation. Research has shown that this compound effectively suppresses the phosphorylation of 4E-BP1. ekb.eg In A549 cells treated with 10 μM of this compound, a significant time-dependent reduction in phosphorylated 4E-BP1 was observed. This inhibition of 4E-BP1 phosphorylation prevents the release of eIF4E, thereby repressing protein synthesis.
| Downstream Effector | Effect of mTORC1 Activation | Effect of this compound |
| RPS6KB1/S6K1 | Phosphorylation and activation | Decreased phosphorylation |
| EIF4EBP1/4E-BP1 | Phosphorylation, leading to release of eIF4E | Decreased phosphorylation, maintaining repression of eIF4E |
Autophagy Induction Mechanism
A significant consequence of mTORC1 inhibition by this compound is the induction of autophagy, a cellular catabolic process for the degradation and recycling of cellular components. ekb.eg
mTORC1 is a major negative regulator of autophagy. targetmol.cn It achieves this by phosphorylating and inactivating the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for the initiation of autophagy. targetmol.cn When this compound inhibits mTORC1, the suppression of the ULK1 complex is lifted. This de-repression allows for the activation of the ULK1 kinase, which then phosphorylates downstream components, initiating the formation of the autophagosome. The induction of autophagy by this compound has been observed to be mTOR-dependent. ekb.eg In A549 cells, treatment with 10 μM of this compound led to a time-dependent increase in the levels of LC3B-II, a key marker of autophagosome formation, confirming the induction of autophagy. ekb.eg
Autophagy Induction Mechanism
mTOR-Dependent Autophagy Pathway Engagement
This compound triggers autophagy in a manner that is dependent on the mTOR pathway. medchemexpress.com The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, with mTORC1 being the primary regulator of autophagy. nih.govmdpi.com Under normal, nutrient-rich conditions, active mTORC1 suppresses autophagy by phosphorylating and inactivating key components of the autophagy initiation machinery, most notably the ULK1 complex (comprising ULK1, ATG13, and FIP200). frontiersin.org
Research indicates that this compound inhibits the activity of mTOR through the FKBP12 protein, an immunophilin that can mediate the inhibition of mTORC1. medchemexpress.comglpbio.com By inhibiting mTOR, the compound prevents the phosphorylation of downstream targets that promote cell growth and suppress catabolic processes like autophagy. Specifically, treatment of A549 human lung cancer cells with this compound resulted in significantly decreased phosphorylation of ribosomal protein S6 kinase B1 (RPS6KB1) and eukaryotic translation initiation factor 4E-binding protein 1 (EIF4EBP1), which are key substrates of mTORC1. medchemexpress.com This reduction in phosphorylation is a direct indicator of mTORC1 inhibition, which relieves the suppression of the ULK1 complex, thereby engaging the mTOR-dependent autophagy pathway. medchemexpress.comfrontiersin.org
Table 1: Research Findings on this compound
| Parameter | Cell Line | Observation | Source |
|---|---|---|---|
| Cell Growth Inhibition | A549 | Suppressed cell growth with an IC₅₀ of 2.6 ± 0.11 μM. | medchemexpress.com |
| mTOR Pathway Inhibition | A549 | Significantly decreased phosphorylation of RPS6KB1 and EIF4EBP1. | medchemexpress.com |
| Autophagy Induction | A549 | Induced autophagy in a time-dependent manner (observed from 3 to 24 hours). | medchemexpress.com |
| Autophagy Marker | A549 | Enhanced levels of LC3B-II. | medchemexpress.com |
Molecular Markers of Autophagy Induction (e.g., LC3B-II Enhancement)
The induction of autophagy by this compound is confirmed by the monitoring of specific molecular markers. medchemexpress.com A hallmark of autophagy is the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form, LC3-II. biorxiv.org This conversion involves the conjugation of phosphatidylethanolamine (B1630911) to LC3-I, allowing the resulting LC3-II to be recruited to the membranes of nascent autophagosomes. biorxiv.orgnih.gov Therefore, an increase in the levels of LC3B-II is a widely accepted indicator of autophagosome formation and autophagy induction. nih.govresearchgate.net
Studies have demonstrated that treating A549 cells with this compound leads to a time-dependent increase in the levels of LC3B-II. medchemexpress.com This enhancement of LC3B-II provides direct molecular evidence that the compound effectively initiates the autophagic process, consistent with its role as an mTOR inhibitor. medchemexpress.com The accumulation of LC3B-II confirms the formation of autophagosomes, a critical step in the pathway that sequesters cellular components for degradation and recycling. medchemexpress.comnih.gov
Autophagic Processes at the Cellular Level
Time-Dependent Induction of Autophagy
Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components, a mechanism crucial for cellular homeostasis and survival under stress. plos.org The mTOR pathway is a major negative regulator of autophagy. plos.org Inhibition of mTOR is a well-established method for inducing this process. pnas.org
Research demonstrates that this compound is an effective inducer of autophagy in a time-dependent manner. medchemexpress.com In studies using A549 human lung cancer cells, treatment with this compound at a concentration of 10 μM over a period of 3 to 24 hours resulted in a progressive increase in the levels of LC3B-II. medchemexpress.com The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation, and its accumulation signifies the induction of autophagy. plos.org This induction of autophagy by this compound is dependent on its mTOR-inhibitory activity. medchemexpress.com
Cellular Viability and Programmed Cell Death
The inhibition of the mTOR signaling pathway can have significant effects on cell viability, including the induction of G1 phase cell cycle arrest and, in some contexts, programmed cell death, or apoptosis. nih.govashpublications.org The capacity of mTOR inhibitors to induce apoptosis is an important mechanism behind their anti-tumor activity. nih.gov
This compound has been shown to suppress the growth of cancer cells. medchemexpress.com Specifically, it inhibits the proliferation of A549 human lung cancer cells in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 2.6 ± 0.11 μM. medchemexpress.com While direct studies detailing the specific apoptotic mechanisms of this compound are limited, the broader class of mTOR inhibitors is known to trigger apoptosis in various sensitive cell lines. nih.govnih.gov For instance, mTOR inhibitors can induce apoptosis in colon cancer cells through the extrinsic pathway involving death receptor 5 (DR5) and caspase-8. nih.gov The sensitivity of different cell lines to apoptosis induction by mTOR inhibitors can be influenced by their genetic background, such as the status of the PI3K/AKT pathway and other survival signals. nih.govglowm.com
| Cell Line | Cell Type | Parameter | Value | Reference |
|---|---|---|---|---|
| A549 | Human Lung Cancer | IC₅₀ | 2.6 ± 0.11 μM | medchemexpress.com |
Interplay with Other Signaling Networks
The mTOR pathway is intricately connected with other major signaling cascades within the cell. Its inhibition can therefore have complex and far-reaching consequences, including the activation of feedback loops and compensatory pathways that can influence cellular response. nih.govaacrjournals.org
This compound exerts its effects by directly targeting the mTOR signaling pathway. medchemexpress.com It is reported to inhibit the activity of mTOR through FKBP12, an immunophilin that can mediate the inhibitory action of certain mTOR inhibitors like rapamycin. medchemexpress.comwikipedia.org The functional consequence of this inhibition is a reduction in the phosphorylation of key downstream substrates of mTORC1. medchemexpress.com
Specifically, treatment of A549 cells with this compound significantly decreased the phosphorylation levels of ribosomal protein S6 kinase (RPS6KB1) and eukaryotic translation initiation factor 4E-binding protein 1 (EIF4EBP1). medchemexpress.com These two proteins are critical effectors of mTORC1; their phosphorylation by mTOR promotes protein synthesis and cell growth. nih.gov By preventing their phosphorylation, this compound effectively curtails these anabolic processes. medchemexpress.com
| Target Protein | Effect | Reference |
|---|---|---|
| Phosphorylation of RPS6KB1 | Significantly decreased | medchemexpress.com |
| Phosphorylation of EIF4EBP1 | Significantly decreased | medchemexpress.com |
The PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways are two major signaling cascades that govern cell proliferation and survival. aging-us.com There is significant crosstalk between these two networks. aging-us.comscientificarchives.com For example, components of the MAPK pathway can phosphorylate and inhibit TSC2, a negative regulator of mTORC1, thereby activating mTOR signaling. aging-us.com Conversely, inhibition of mTORC1 can, in some cancer cells, lead to a feedback activation of the MAPK pathway. jci.org This activation is thought to be mediated through an S6K-PI3K-Ras-dependent feedback loop and can potentially limit the anti-tumor efficacy of mTOR inhibitors when used as single agents. jci.orgaacrjournals.org While this interplay is a well-documented phenomenon for the broader class of mTOR inhibitors, specific studies detailing the direct effects of this compound on the RAS-MAPK cascade and ERK signaling have not been reported in the available literature.
A critical aspect of targeting signaling networks in cancer is the frequent emergence of resistance through the activation of compensatory signaling pathways. aacrjournals.orgscientificarchives.com Inhibition of the mTOR pathway is known to trigger such feedback mechanisms, which can attenuate the therapeutic effect. nih.govaacrjournals.org
One of the most well-characterized feedback loops involves the relief of negative feedback from S6K1 to upstream receptor tyrosine kinases. jci.org Inhibition of mTORC1/S6K1 can lead to increased signaling through the PI3K/AKT pathway, including the phosphorylation and activation of AKT, which promotes cell survival. nih.govaacrjournals.org This feedback activation of AKT has been observed in multiple preclinical models following treatment with mTOR inhibitors. nih.gov Furthermore, as mentioned previously, mTOR inhibition can also lead to the activation of the MAPK pathway. jci.org This activation of parallel survival pathways represents a significant mechanism of resistance to mTOR-targeted therapies. mdpi.comaacrjournals.org While this is a recognized principle for mTOR inhibitors, specific investigations into compensatory pathways activated in response to this compound have not been detailed in the reviewed sources.
In Vitro Studies
Efficacy in Human Lung Cancer Cell Lines (A549)
Growth Suppression and Inhibitory Concentrations (IC50 values)
This compound has demonstrated the ability to suppress the growth of A549 human lung cancer cells in a manner that is dependent on the concentration used. medchemexpress.commedchemexpress.com Studies have shown that treatment with this compound at concentrations ranging from 0.1 to 10 μM for 24 and 48 hours leads to a dose-dependent inhibition of A549 cell growth. medchemexpress.commedchemexpress.com The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, was determined to be 2.6 ± 0.11 μM for this compound in A549 cells. medchemexpress.commedchemexpress.com Another compound, identified as PI3K/mTOR Inhibitor-8 (also known as compound 18b), also showed anti-proliferative activity against A549 cells with an IC50 value of 1.62 ± 0.01 μM. medchemexpress.com
| Compound | Cell Line | IC50 Value (µM) | Source |
| This compound | A549 | 2.6 ± 0.11 | medchemexpress.commedchemexpress.com |
| PI3K/mTOR Inhibitor-8 | A549 | 1.62 ± 0.01 | medchemexpress.com |
Observation of Downstream Target Phosphorylation
This compound exerts its effects by inhibiting the mTOR signaling pathway, which is crucial for cell growth and proliferation. medchemexpress.com A key mechanism of this inhibition is the reduction in the phosphorylation of downstream targets of mTOR. medchemexpress.commedchemexpress.com Specifically, treatment of A549 cells with 10 μM of this compound for a period of 3 to 24 hours resulted in a significant decrease in the phosphorylation levels of ribosomal protein S6 kinase (RPS6KB1) and eukaryotic translation initiation factor 4E-binding protein 1 (EIF4EBP1). medchemexpress.commedchemexpress.com These two proteins are essential substrates of mTOR, and their reduced phosphorylation indicates a successful inhibition of mTOR activity. medchemexpress.commedchemexpress.com
Autophagy Induction in A549 Cells
In addition to inhibiting cell growth, this compound has been shown to induce autophagy in A549 cells. medchemexpress.commedchemexpress.com This process of cellular self-digestion is triggered in an mTOR-dependent manner. medchemexpress.commedchemexpress.com When A549 cells were treated with 10 μM of this compound, a time-dependent induction of autophagy was observed between 3 and 24 hours. medchemexpress.commedchemexpress.com A hallmark of autophagy, the enhancement of LC3B-II levels, was also noted, further confirming the induction of this process. medchemexpress.com
Broader Spectrum of Cellular Activity (General mTOR Inhibitors)
Activity against Various Cancer Cell Lines (e.g., AML, ALL, Ovarian)
The therapeutic potential of targeting the mTOR pathway is not limited to lung cancer. Preclinical studies have demonstrated the efficacy of various mTOR inhibitors against a range of other cancer cell lines, including those from hematologic malignancies like Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), as well as ovarian cancer.
In Acute Myeloid Leukemia (AML) , mTOR inhibitors have shown significant anti-leukemic activity. Rapamycin, a well-known mTOR inhibitor, has been found to strongly inhibit the growth of AML cell lines by causing a blockage in the G0/G1 phase of the cell cycle. ashpublications.org It also impairs the clonogenic properties of fresh AML cells. ashpublications.org Other mTOR inhibitors like everolimus (B549166) and temsirolimus (B1684623) have been shown to block mTORC1 and Akt activation in AML cells. nih.gov The novel mTOR kinase inhibitor MLN0128 has demonstrated the ability to inhibit cell proliferation and induce apoptosis in AML cell lines and primary samples by attenuating the activity of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). oncotarget.com Studies have also shown that rapamycin can reduce the viability of multidrug-resistant (MDR) AML patient samples in vitro. ascopubs.org
In Acute Lymphoblastic Leukemia (ALL) , mTOR inhibitors have also shown promise. Dual PI3K/mTOR inhibitors like BEZ235 have demonstrated anti-proliferative activity in ALL cell lines. nih.gov Torin-2, a potent mTOR inhibitor, has been shown to be effective in B-precursor ALL cell lines, with IC50 values in the nanomolar range. oncotarget.com It induces cytotoxicity, blocks cell cycle progression at the G0/G1 phase, and induces autophagy. oncotarget.com In T-cell ALL (T-ALL), allosteric mTOR inhibitors have shown good efficacy with cytostatic effects in preclinical studies. nih.gov Rapamycin and CCI-779 can block Interleukin-7 (IL-7)-dependent T-ALL growth. nih.gov
In Ovarian Cancer , the mTOR pathway is frequently hyper-activated, making it an attractive therapeutic target. nih.gov Rapamycin treatment of several ovarian cancer cell lines resulted in a decrease in the phosphorylation levels of mTOR and 4E-BPs, leading to the inhibition of ovarian cancer cell proliferation. oaepublish.com The dual PI3K/mTOR inhibitor BEZ235 has been shown to be more efficient than rapamycin in inhibiting ovarian cancer cell proliferation by completely inhibiting the phosphorylation of S6, 4E-BP1, and Akt. aacrjournals.org Another mTOR kinase inhibitor, CC223, has been shown to inhibit the survival and proliferation of human ovarian cancer cells at nanomolar concentrations and induce significant apoptosis. nih.gov Studies have also suggested that combining PI3K/mTOR and ERK inhibition could be a useful strategy for overcoming treatment resistance in ovarian cancer. nih.gov
| Cancer Type | mTOR Inhibitor(s) | Observed Effects | Source |
| Acute Myeloid Leukemia (AML) | Rapamycin, Everolimus, Temsirolimus, MLN0128 | Growth inhibition, G0/G1 cell cycle arrest, impaired clonogenic properties, apoptosis induction, reduced viability of MDR cells | ashpublications.orgnih.govoncotarget.comascopubs.org |
| Acute Lymphoblastic Leukemia (ALL) | BEZ235, Torin-2, Rapamycin, CCI-779 | Anti-proliferative activity, cytotoxicity, G0/G1 cell cycle arrest, autophagy induction, blockage of IL-7 dependent growth | nih.govoncotarget.com |
| Ovarian Cancer | Rapamycin, BEZ235, CC223 | Inhibition of proliferation, decreased phosphorylation of mTOR targets, apoptosis induction | nih.govoaepublish.comaacrjournals.org |
Impact on Cell Migration and Invasiveness in Models
Information specifically detailing the impact of this compound on cell migration and invasiveness is not available in the reviewed scientific literature. However, the broader class of mTOR inhibitors has been studied extensively for these properties. For instance, other mTOR inhibitors have been shown to reduce the number of migrating glioma cells compared to controls. nih.gov In different studies, ATP-competitive mTOR inhibitors were found to impair the migration and invasiveness of glioblastoma cells. frontiersin.org The inhibition of the PI3K/mTOR pathway has been demonstrated to greatly reduce the migration of less invasive glioblastoma cell lines. oncotarget.com This effect is often associated with significant changes in cell morphology and a reorganization of the actin cytoskeleton. oncotarget.com The ability of mTOR inhibitors to affect cell migration is linked to their influence on downstream effectors that regulate the proteins involved in cell movement and adhesion. oncotarget.com
Modulation of Immune Cell Phenotypes (e.g., Macrophages/Microglia)
Specific studies on the modulation of immune cell phenotypes by this compound have not been identified in the current body of research. However, the mTOR signaling pathway is recognized as a critical regulator of both innate and adaptive immune responses. nih.govnih.govmdpi.com Inhibition of mTOR signaling, for example with rapamycin, has been shown to modulate the phenotype of macrophages and microglia. nih.govnih.gov In preclinical models of focal ischemic stroke, rapamycin treatment prevented the polarization of brain macrophages toward the pro-inflammatory M1 type and reduced the production of pro-inflammatory cytokines and chemokines by these cells. nih.govnih.gov In the context of glioblastoma, mTOR signaling in tumor-associated microglia can promote an immunosuppressive phenotype that hinders the infiltration and activity of effector T-cells, thereby contributing to tumor immune evasion. embopress.org The role of mTOR signaling in macrophage polarization can be complex, with some data suggesting it promotes an M2 (resolution phase) phenotype while other results indicate it drives M1 (inflammatory) polarization, highlighting the context-dependent nature of this regulation. frontiersin.org
In Vivo Models
Tumor Growth Inhibition in Chick Chorioallantoic Membrane (CAM) Xenograft Model
In vivo studies utilizing the chick chorioallantoic membrane (CAM) xenograft model have demonstrated the efficacy of this compound in controlling tumor growth. medchemexpress.commedchemexpress.com The CAM model, which uses the highly vascularized membrane of a fertilized chicken egg, serves as a robust platform for assessing anti-cancer activity. jove.comresearchgate.nettandfonline.com In experiments involving A549 human lung cancer cells xenografted onto the CAM, treatment with this compound resulted in effective inhibition of tumor growth. medchemexpress.commedchemexpress.com
Table 1: In Vivo Efficacy of this compound in CAM Xenograft Model
| Compound | Cell Line | Model | Key Finding | Source(s) |
|---|
Observation of Tumor Remission in Xenografted Eggs
Consistent with its tumor growth inhibitory effects, significant tumor remission was observed in xenografted eggs treated with this compound. medchemexpress.commedchemexpress.commolnova.com When compared to the control group treated with a vehicle (DMSO), the tumors in the this compound-treated eggs showed a notable reduction in size. medchemexpress.commedchemexpress.com This observation of remission underscores the compound's potential as an anti-neoplastic agent in this preclinical setting.
Efficacy in Genetically Engineered Mouse (GEM) Models (e.g., Ovarian Endometrioid Adenocarcinoma)
There are no specific studies available that evaluate the efficacy of this compound in genetically engineered mouse (GEM) models of ovarian endometrioid adenocarcinoma. However, the therapeutic potential of inhibiting the mTOR pathway has been investigated in such models using other mTOR inhibitors. nih.govnih.gov In a GEM model where ovarian endometrioid adenocarcinomas (OEAs) were induced by dysregulating WNT and PI3K/AKT/mTOR signaling (Apcflox/flox; Ptenflox/flox mice), the mTOR inhibitor rapamycin demonstrated efficacy. nih.govnih.govdtic.mil
Table 2: Efficacy of mTOR Pathway Inhibitors in Ovarian Endometrioid Adenocarcinoma GEM Model
| Compound(s) | Mouse Model | Cancer Type | Key Finding | Source(s) |
|---|
These studies provide a rationale for targeting the PI3K/AKT/mTOR pathway in this cancer subtype and highlight the utility of GEM models for preclinical testing of such inhibitors. nih.govnih.gov
Investigation of Tumor Angiogenesis Modulation
The mTOR pathway is a known regulator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. tandfonline.comfrontiersin.org Interestingly, in the chick chorioallantoic membrane (CAM) model, this compound was found to effectively inhibit tumor growth without causing adverse effects on the normal angiogenesis of the CAM itself. medchemexpress.commedchemexpress.com This suggests that the anti-tumor activity of this compound in this model may not be primarily driven by a direct anti-angiogenic mechanism on normal vasculature, distinguishing it from other mTOR inhibitors that have been shown to possess potent anti-angiogenic properties. mdpi.comahajournals.org
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Rapamycin |
| Sapanisertib |
| PP242 |
| PI-103 |
| API-2 |
| Perifosine |
| Everolimus |
| Cisplatin |
| Paclitaxel (B517696) |
| Bevacizumab |
| Sunitinib |
| Sorafenib |
| Temsirolimus |
| AZD6244 |
| BEZ235 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS/c1-30-20-8-4-18(5-9-20)23-14-21(16-2-6-19(25)7-3-16)28-29(23)24-27-22(15-31-24)17-10-12-26-13-11-17/h2-13,15,23H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYORGGAMBAZQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=NC=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Compound: Mtor Inhibitor 8
Mechanism of Action
Research indicates that this compound functions as an mTOR inhibitor and an inducer of autophagy. medchemexpress.com Its mechanism involves inhibiting the activity of mTOR via the protein FKBP12, which is the same intracellular receptor used by the well-known mTOR inhibitor rapamycin (B549165). wikipedia.orgmedchemexpress.com This mode of action suggests that its effects are primarily mediated through the inhibition of mTORC1. medchemexpress.comacs.org
This inhibitory activity is confirmed by downstream effects observed in treated cells. Treatment with this compound leads to a significant decrease in the phosphorylation of Ribosomal Protein S6 Kinase Beta-1 (RPS6KB1 or S6K1) and Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (EIF4EBP1), both of which are direct and major downstream targets of mTORC1. medchemexpress.com The inhibition of mTORC1 by the compound relieves the suppression of autophagy, leading to its induction. medchemexpress.com
Research Findings
Studies utilizing the A549 human lung cancer cell line have provided specific insights into the biological activity of this compound.
Antiproliferative Effects: The compound was shown to suppress the growth of A549 cells in a dose-dependent manner, exhibiting an IC₅₀ (half-maximal inhibitory concentration) of 2.6 ± 0.11 μM. medchemexpress.com
Autophagy Induction: this compound induces autophagy in a time-dependent manner. This was demonstrated by the enhanced levels of Microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II), a key marker for autophagosome formation. medchemexpress.com
In Vivo Activity: In an in vivo chick chorioallantois membrane (CAM) model, which is used to study angiogenesis and tumor growth, this compound was found to effectively inhibit tumor growth. Notably, this antitumor effect was observed without causing adverse effects on the normal angiogenesis of the membrane itself. medchemexpress.com
Table of Compounds
Pathophysiological Implications of mTOR Dysregulation
Dysregulation of the mTOR signaling pathway, often characterized by its hyperactivation, is a common feature in a wide range of human diseases. dovepress.com This aberrant signaling can drive uncontrolled cell growth and proliferation, contributing to the development and progression of various pathologies. dovepress.com
Association with Cellular Proliferative Dysregulation
Hyperactivation of the mTOR pathway is frequently linked to uncontrolled cellular proliferation. dovepress.comresearchgate.net By promoting protein synthesis and cell growth, a dysregulated mTOR pathway can lead to abnormal cell division and tumor formation. dovepress.com
BGT226 has demonstrated potent anti-proliferative activity in numerous cancer cell lines. nih.govcellagentech.com It effectively inhibits the growth of cancer cells by inducing cell cycle arrest, primarily in the G0/G1 phase. nih.govcellagentech.comoncotarget.com This is achieved by downregulating key proteins involved in cell cycle progression. researchgate.net Studies have shown that BGT226 can inhibit the proliferation of various cancer cells with IC50 values in the nanomolar range. cellagentech.comaacrjournals.orgmedchemexpress.com
Table 1: In vitro anti-proliferative activity of BGT226 in various cancer cell lines
Involvement in Various Diseases (e.g., Cancer, Neurodegenerative Disorders, Metabolic Imbalances)
The mTOR pathway's central role in cellular processes means its dysregulation is implicated in a broad spectrum of diseases.
Cancer: Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent event in many cancers, including head and neck, breast, lung, liver, and pancreatic cancers, as well as multiple myeloma. researchgate.netnih.govcancernetwork.comnih.govoncotarget.comfrontiersin.org This makes it a prime target for therapeutic intervention. nih.gov BGT226 has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer agent. cellagentech.comnih.govnih.govclinicaltrials.gov It has shown efficacy in inhibiting tumor growth in various cancer models. nih.govcellagentech.com
Neurodegenerative Disorders: The role of mTOR signaling in neurodegenerative diseases like Parkinson's and Alzheimer's is complex. nih.govtandfonline.com While mTOR inhibition and the subsequent induction of autophagy may help clear protein aggregates characteristic of these diseases, the pathway is also crucial for neuronal survival. nih.govbiorxiv.org Research has suggested that mTOR inhibitors could have therapeutic potential in certain neurological disorders. ontosight.airesearchgate.net
Metabolic Imbalances: The mTOR pathway is a key regulator of metabolism, including glucose and lipid metabolism. nih.gov Its dysregulation has been linked to metabolic diseases such as diabetes. dovepress.comtandfonline.com Studies have shown that mTOR inhibitors can affect metabolic processes, and a phase I study of BGT226 reported that 53% of patients achieved stable metabolic disease. nih.govstm-journal.ru
Historical Context of mTOR Inhibitor Development
The discovery of mTOR inhibitors began with the identification of rapamycin, a natural macrolide with immunosuppressive and anti-proliferative properties. nih.gov
Classification of mTOR Inhibitors in Research
The development of mTOR inhibitors has progressed through several stages, leading to three distinct generations of compounds based on their mechanism of action and specificity. researchgate.net
First-generation mTOR inhibitors are allosteric inhibitors, with rapamycin (also known as sirolimus) being the archetypal compound. nih.gov These inhibitors, often called "rapalogs," include derivatives like everolimus (B549166) and temsirolimus (B1684623). researchgate.netnih.gov Their mechanism of action is not direct; they first bind to the intracellular protein FK506-binding protein 12 (FKBP12). researchgate.net This drug-protein complex then binds to the FKBP-rapamycin-binding (FRB) domain of mTOR, specifically within the mTORC1 complex. frontiersin.org This binding event allosterically alters the conformation of mTORC1, thereby inhibiting its kinase activity and preventing the phosphorylation of its downstream substrates. nih.govfrontiersin.org A key characteristic of rapalogs is their high specificity for mTORC1, with little to no direct inhibitory effect on mTORC2 upon acute administration. researchgate.netfrontiersin.org However, this inhibition of mTORC1 can be incomplete, and some of its functions are insensitive to rapamycin. medcraveonline.com
To overcome the limitations of rapalogs, a second generation of inhibitors was developed. These compounds are ATP-competitive mTOR kinase inhibitors (TORKis). frontiersin.org Unlike first-generation inhibitors, they directly target the ATP-binding site within the kinase domain of mTOR. nih.gov This mechanism allows them to inhibit the catalytic activity of both mTORC1 and mTORC2. frontiersin.orgmdpi.com By blocking both complexes, second-generation inhibitors can prevent the feedback activation of signaling pathways, such as the PI3K/Akt pathway, which is a common limitation of rapalog therapy. wikipedia.orgfrontiersin.org
This class includes selective mTOR kinase inhibitors as well as dual PI3K/mTOR inhibitors, which target both mTOR and phosphoinositide 3-kinases (PI3Ks) due to structural similarities in their catalytic domains. rsc.org Examples of second-generation inhibitors include Torin-1, Sapanisertib (MLN0128), and OSI-027. mdpi.comrsc.org
The third generation of mTOR inhibitors, known as bitopic inhibitors or RapaLinks, was designed to address resistance mechanisms that can emerge against first- and second-generation drugs. rsc.orgworldscientific.com These compounds are bivalent molecules that combine features of the previous two generations. frontiersin.orgrsc.org A RapaLink consists of a rapamycin-like molecule connected via a chemical linker to an ATP-competitive mTOR kinase inhibitor. rsc.orgmedchemexpress.eu This unique structure allows the inhibitor to bind simultaneously to two distinct sites on mTOR: the FRB domain (the allosteric site) and the ATP-binding kinase domain (the catalytic site). rsc.orgbiorxiv.org This dual-binding mechanism creates a highly potent and durable inhibition of mTOR activity and has been shown to be effective against mutations that confer resistance to earlier-generation inhibitors. worldscientific.comapexbt.com RapaLink-1 is a prominent example of this class. biorxiv.orgapexbt.com
Table 1: Classification of mTOR Inhibitors
| Generation | Class | Mechanism of Action | Target(s) | Examples |
|---|---|---|---|---|
| First | Rapalogs / Allosteric Inhibitors | Binds FKBP12 to allosterically inhibit the mTOR FRB domain. frontiersin.org | Primarily mTORC1. researchgate.netfrontiersin.org | Rapamycin, Everolimus, Temsirolimus. nih.gov |
| Second | ATP-Competitive Kinase Inhibitors | Competes with ATP at the kinase domain's catalytic site. nih.govfrontiersin.org | mTORC1 and mTORC2. mdpi.com | Torin-1, Sapanisertib (MLN0128), OSI-027. mdpi.comrsc.org |
| Third | Bitopic Inhibitors / RapaLinks | Simultaneously binds to the allosteric FRB domain and the catalytic ATP-binding site. rsc.orgbiorxiv.org | mTORC1 and mTORC2. worldscientific.com | RapaLink-1. biorxiv.org |
Identification of this compound
This compound is classified as an inhibitor of the mTOR pathway. medchemexpress.com Research indicates that its mechanism of mTOR inhibition involves the protein FKBP12. medchemexpress.com A significant functional outcome of its activity is the induction of autophagy, a cellular process for degrading and recycling cellular components. medchemexpress.com The inhibition of mTOR is a known trigger for inducing autophagy. plos.orgpnas.org Studies have shown that this compound induces autophagy in A549 human lung cancer cells in an mTOR-dependent manner. medchemexpress.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| AZD8055 |
| Everolimus |
| MLN0128 (Sapanisertib) |
| This compound |
| OSI-027 |
| RapaLink-1 |
| Rapamycin (Sirolimus) |
| Temsirolimus |
Preclinical Research Studies of Mtor Inhibitor 8
Preclinical Efficacy
Information regarding the use of mTOR inhibitor-8 in combination with other therapeutic agents in preclinical animal models is not available in the currently published scientific literature. The primary research conducted on this compound has focused on its synthesis and its effects as a single agent in in vitro and in vivo models.
The compound identified as this compound (also referred to as compound 5e in associated research, CAS Number: 2489196-70-3) has been characterized as an mTOR inhibitor and an inducer of autophagy. medchemexpress.com Research has shown that it can suppress the growth of A549 human lung cancer cells in vitro. medchemexpress.com
An in vivo study utilizing a chick chorioallantoic membrane (CAM) model demonstrated that this compound could effectively inhibit tumor growth. medchemexpress.com However, these investigations did not assess the compound's efficacy or potential synergistic effects when combined with other cancer therapies.
Further research and publication are required to determine if this compound has a role in combination therapeutic strategies for cancer treatment in preclinical animal settings. Without such studies, no data on combination effects, detailed research findings, or corresponding data tables can be provided.
Structure Activity Relationships Sar and Rational Compound Design for Mtor Inhibitors
General Principles of mTOR Kinase Inhibition and Ligand Design
The inhibitory activity of mTOR inhibitor-8 has been observed in human lung cancer cell lines, specifically A549 cells. Treatment with this compound leads to a significant decrease in the phosphorylation of downstream mTOR targets, including ribosomal protein S6 kinase beta-1 (RPS6KB1) and eukaryotic translation initiation factor 4E-binding protein 1 (EIF4EBP1). This demonstrates its ability to effectively block the mTOR signaling pathway within a cellular context.
Quantitative Structure-Activity Relationship (QSAR) Analyses
While specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound are not publicly available, QSAR is a widely used method in the development of mTOR inhibitors. This computational technique establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing various physicochemical properties and structural features, QSAR models can predict the inhibitory potency of novel compounds, thereby guiding the synthesis of more effective inhibitors. These models can highlight which molecular descriptors are most influential in determining a compound's activity, such as hydrophobicity, electronic properties, and steric factors.
Computational Approaches in Design
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of enzyme inhibitors. These approaches provide insights into the molecular interactions between a ligand and its target protein, which can be leveraged to enhance binding affinity and selectivity.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For mTOR inhibitors, docking studies are crucial for visualizing how they fit into the ATP-binding pocket or other allosteric sites. While specific molecular docking studies for this compound have not been detailed in publicly accessible research, this method would be instrumental in understanding its interaction with the FRB domain and FKBP12. Such analyses would reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that contribute to its binding affinity.
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a protein and a ligand over time. These simulations can reveal the conformational changes that occur upon ligand binding and can help to assess the stability of the protein-ligand complex. For this compound, MD simulations could elucidate the flexibility of the inhibitor in the binding site and the dynamic nature of its interactions with surrounding amino acid residues, offering a more comprehensive understanding of its inhibitory mechanism.
In cases where the crystal structure of a target protein is unavailable, homology modeling can be used to generate a three-dimensional model based on the known structure of a homologous protein. The crystal structure of the mTOR kinase domain is available, which provides a solid foundation for structure-based drug design. Homology modeling would be less critical for mTOR itself but could be valuable for understanding the structure of mTOR in complex with other proteins or for studying the impact of mutations.
Optimization Strategies for Enhanced Potency and Selectivity
The optimization of lead compounds is a critical phase in drug development. For mTOR inhibitors, this process involves modifying the chemical scaffold to improve potency against mTOR while minimizing off-target effects, particularly against other kinases in the phosphoinositide 3-kinase (PI3K) family, which share structural similarities. Strategies often involve introducing substituents that can exploit subtle differences in the amino acid composition of the binding sites between these kinases. Furthermore, optimization extends to improving metabolic stability, solubility, and other pharmacokinetic properties to ensure the compound is suitable for further development. The specific optimization strategies that led to the discovery of this compound are not detailed in the available literature.
Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Compound 5e | 2489196-70-3 | C24H19ClN4OS | 446.96 |
| Rapamycin (B549165) | Sirolimus | 53123-88-9 | C51H79NO13 | 914.17 |
Research Findings on this compound
| Assay | Cell Line | Conditions | Result |
| Growth Inhibition | A549 | 0.1-10 µM; 24 and 48 hours | Suppressed cell growth in a dose-dependent manner (IC50 = 2.6 ± 0.11 µM) |
| Autophagy Induction | A549 | 10 µM; 3-24 hours | Induced autophagy in a time-dependent manner, with enhanced levels of LC3B-II |
| Downstream Target Inhibition | A549 | - | Significantly decreased phosphorylation of RPS6KB1 and EIF4EBP1 |
| In Vivo Tumor Growth | Chick Chorioallantoic Membrane | 25 and 50 µM; 6 days | Effectively inhibited tumor growth without adverse effects on angiogenesis |
Exploration of Chemical Scaffolds and Moieties
The foundation of a successful mTOR inhibitor lies in its core chemical scaffold, which provides the essential framework for interaction with the ATP-binding site of the kinase. Researchers have extensively investigated various heterocyclic systems for their potential to yield potent mTOR inhibitors.
Thiazole-Pyrazoline: The hybridization of thiazole (B1198619) and pyrazoline rings has emerged as a promising strategy in the design of kinase inhibitors. While much of the research on this scaffold has focused on other targets like EGFR, the structural features that make it a successful kinase inhibitor are also applicable to mTOR. The pyrazoline ring can be readily substituted at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions within the mTOR active site. The thiazole moiety, a common feature in many biologically active compounds, can participate in crucial hydrogen bonding and hydrophobic interactions. SAR studies on thiazolyl-pyrazoline derivatives have shown that the nature and position of substituents on both rings significantly influence their inhibitory activity. For instance, the introduction of bulky groups can enhance binding affinity by occupying hydrophobic pockets within the kinase domain.
Tetrahydroquinoline: The tetrahydroquinoline (THQ) scaffold has proven to be a particularly effective core for the development of mTOR inhibitors. The design rationale for THQ-based inhibitors often draws inspiration from the structures of known mTOR inhibitors, aiming to replicate key binding interactions. SAR studies have revealed that morpholine-like substitutions are crucial for mTOR activity. Furthermore, the incorporation of electron-withdrawing groups, such as trifluoromethyl moieties, on the benzamide (B126) portion of the molecule has been shown to significantly enhance both the potency and selectivity of these inhibitors. Computational studies, including molecular docking and dynamics simulations, have been instrumental in guiding the design of THQ derivatives by predicting their binding modes and stability within the mTOR active site. These studies have highlighted the importance of specific substitutions that promote favorable protein-ligand interactions.
Pyrazolo[3,4-d]pyrimidin-4-amine: The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged scaffold" in kinase inhibitor design, owing to its structural resemblance to the purine (B94841) core of ATP. This similarity allows it to effectively mimic the binding of ATP to the hinge region of the kinase domain. A notable example of an mTOR inhibitor featuring this scaffold is OSI-027. The SAR of pyrazolo[3,4-d]pyrimidine-based inhibitors is highly dependent on the substituents at various positions of the bicyclic system. Modifications at these positions can modulate the inhibitor's potency, selectivity against other kinases (such as PI3K), and pharmacokinetic properties. The strategic placement of substituents can lead to additional interactions with the mTOR active site, thereby enhancing binding affinity.
Table 1: SAR Insights for Different mTOR Inhibitor Scaffolds
| Scaffold | Key Moieties/Substitutions | Impact on Activity |
| Thiazole-Pyrazoline | Bulky groups on pyrazoline ring | Enhanced binding affinity through hydrophobic interactions. |
| Substituents on thiazole ring | Can participate in hydrogen bonding and hydrophobic interactions. | |
| Tetrahydroquinoline | Morpholine-like substitutions | Crucial for mTOR inhibitory activity. |
| Trifluoromethyl groups on benzamide | Significantly enhances potency and selectivity. | |
| Pyrazolo[3,4-d]pyrimidin-4-amine | Substituents on the bicyclic system | Modulates potency, selectivity, and pharmacokinetic properties. |
Property-Based Drug Design (e.g., Lipophilicity Modulation)
In the context of mTOR inhibitors, modulating lipophilicity has been a key strategy for improving their pharmacokinetic profiles. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target effects. Therefore, medicinal chemists often aim to reduce the lipophilicity of lead compounds while maintaining or improving their potency. This can be achieved through various strategies, such as replacing lipophilic aromatic rings with more polar heterocyclic systems or introducing polar functional groups. The concept of lipophilic efficiency (LipE), which relates the potency of a compound to its lipophilicity, is a valuable metric in this optimization process. By maximizing LipE, researchers can identify compounds that achieve high potency with a more favorable lipophilicity profile.
For example, in the optimization of a series of mTOR inhibitors, a primary strategy was to reduce lipophilicity to improve oral absorption and reduce inhibition of cytochrome P450 enzymes. This was achieved by replacing an aniline (B41778) urea (B33335) moiety with less lipophilic groups and by exploring different N-alkyl substituents. These modifications led to compounds with improved drug-like properties and better in vivo efficacy at lower doses.
Linker Length Adjustment in Bitopic Inhibitors
Bitopic inhibitors represent an innovative approach to drug design, where two distinct pharmacophores are connected by a linker to simultaneously engage two different binding sites on the target protein. In the case of mTOR, bitopic inhibitors have been designed to bind to both the ATP-binding site and the nearby allosteric site (the FKBP12-rapamycin binding, or FRB, domain).
The length and flexibility of the linker are critical determinants of the efficacy of a bitopic inhibitor. The linker must be of an appropriate length to allow both pharmacophores to bind to their respective sites without introducing significant strain. An optimal linker length can lead to a significant increase in binding affinity due to the chelate effect, where the binding of one pharmacophore increases the effective concentration of the other in the vicinity of its binding site.
Recent studies have highlighted the importance of linker length optimization for bitopic mTOR inhibitors. The distance between the allosteric and orthosteric sites in mTOR can change depending on the conformational state of the kinase domain. Therefore, a linker that is optimal for one conformation may be suboptimal for another. This suggests that it may be advantageous to adjust the linker length when targeting specific mTOR variants or conformational states. For instance, a bitopic inhibitor with a PEG8 linker, such as RMC-5552, may have reduced affinity for mTOR in an open cleft conformation compared to a closed cleft conformation. This highlights the need for careful consideration and optimization of the linker length in the design of effective bitopic mTOR inhibitors.
Design of Specific mTOR Inhibitor Classes
The rational design of mTOR inhibitors has led to the development of several distinct classes of compounds, each with its own mechanism of action and selectivity profile. These classes include ATP-competitive kinase inhibitors, dual PI3K/mTOR inhibitors, and mTORC1/mTORC2 dual inhibitors.
ATP-Competitive Kinase Inhibitors
ATP-competitive mTOR inhibitors are small molecules designed to bind to the ATP-binding site of the mTOR kinase domain, thereby preventing the phosphorylation of its downstream substrates. nih.gov Unlike the allosteric inhibitor rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, ATP-competitive inhibitors can block the activity of both mTORC1 and mTORC2. wikipedia.org
The design of these inhibitors is often guided by the crystal structure of the mTOR kinase domain and by homology models based on the structures of related kinases, such as PI3K. nih.gov The high degree of homology between the ATP-binding sites of mTOR and PI3K has been both a challenge and an opportunity in the development of selective inhibitors. Many early ATP-competitive mTOR inhibitors also exhibited significant activity against PI3K, leading to the development of dual PI3K/mTOR inhibitors. However, through careful structure-based design and SAR studies, it has been possible to develop highly selective ATP-competitive mTOR inhibitors. These efforts have focused on exploiting subtle differences in the amino acid residues lining the ATP-binding pockets of mTOR and PI3K to achieve selectivity. Examples of selective ATP-competitive mTOR inhibitors include Torin1 and WYE-132. nih.gov
Dual PI3K/mTOR Inhibitors
Given the high degree of structural similarity between the ATP-binding sites of PI3K and mTOR, and the fact that they are key components of the same signaling pathway, the development of dual PI3K/mTOR inhibitors has been a major focus of cancer drug discovery. nih.gov The rationale behind this approach is that the simultaneous inhibition of both kinases may lead to a more complete and sustained blockade of the PI3K/Akt/mTOR pathway, potentially overcoming some of the resistance mechanisms that can arise with single-target inhibitors.
The design of dual PI3K/mTOR inhibitors often starts with a scaffold that is known to bind to the ATP-binding site of either PI3K or mTOR. Medicinal chemists then systematically modify the scaffold to optimize its interactions with both kinases. SAR studies for dual inhibitors focus on identifying substituents that can be tolerated by both active sites and that contribute to high-affinity binding to both targets. A variety of chemical scaffolds have been explored for their potential as dual PI3K/mTOR inhibitors, including pyrido[2,3-d]pyrimidine (B1209978) and quinoline (B57606) derivatives. Compounds such as PI-103, GNE-477, and GSK2126458 are examples of potent dual PI3K/mTOR inhibitors that have been extensively studied. nih.gov
Therapeutic Potential and Research Implications of Mtor Inhibitor 8
Potential in Oncology Research (Preclinical Focus)
The mTOR signaling pathway is frequently hyperactivated in various cancers, contributing to tumor growth and progression. acs.orgjci.org mTOR inhibitors, including mTOR inhibitor-8, have been investigated for their anti-cancer properties in a variety of preclinical models. mdpi.comoncotarget.com
Efficacy in Various Cancer Models (e.g., Lung, AML, ALL, Ovarian, Breast, Renal Cell Carcinoma)
Preclinical studies have demonstrated the efficacy of this compound and other mTOR inhibitors across a range of cancer types.
Lung Cancer: In studies on A549 human lung cancer cells, this compound has been shown to suppress cell growth in a dose-dependent manner and induce autophagy, a cellular self-degradation process that can lead to cell death. medchemexpress.com It achieves this by inhibiting the activity of mTOR via FKBP12. medchemexpress.com
Breast Cancer: The PI3K/Akt/mTOR pathway is often dysregulated in breast cancer and has been linked to resistance to endocrine and other targeted therapies. cancernetwork.comfrontiersin.org Preclinical models have shown that mTOR inhibitors can restore sensitivity to these therapies in resistant breast cancer cells. hematologyandoncology.netdovepress.com For instance, in HER2-overexpressing breast cancer models, combining an mTOR inhibitor with chemotherapy agents like paclitaxel (B517696) has been shown to enhance apoptosis and antitumor efficacy. nih.gov
Renal Cell Carcinoma (RCC): A novel mTOR kinase inhibitor, XL388, has shown potent anti-RCC activity in both in vitro and in vivo preclinical models. oncotarget.com It effectively inhibited the survival and proliferation of RCC cell lines and primary human RCC cells by inducing caspase-dependent apoptosis. oncotarget.com XL388 was also found to be more potent than first-generation mTOR inhibitors (rapalogs) in killing RCC cells. oncotarget.com
Other Cancers: The mTOR pathway is also a target in other cancers like medulloblastoma, where second-generation mTOR inhibitors have shown to suppress cell growth. mdpi.com In gastrointestinal cancers, while the effect of mTOR inhibitors alone is limited, they show promise in combination therapies. scirp.org
Interactive Table: Preclinical Efficacy of mTOR Inhibitors in Various Cancer Models
| Cancer Type | Cell Line/Model | Key Findings |
| Lung Cancer | A549 human lung cancer cells | This compound suppresses cell growth and induces autophagy. medchemexpress.com |
| Breast Cancer | MCF-7 human breast cancer cells | mTOR inhibitors restore sensitivity to endocrine therapies in resistant cells. hematologyandoncology.net |
| Renal Cell Carcinoma | 786-0 and A549 RCC cell lines | XL388 inhibits survival and proliferation, and induces apoptosis. oncotarget.com |
| Medulloblastoma | Preclinical models | Second-generation mTOR inhibitors suppress medulloblastoma cell growth. mdpi.com |
Strategies to Overcome Preclinical Drug Resistance
A significant challenge in cancer therapy is the development of drug resistance. mdpi.commdpi.com Several mechanisms of resistance to mTOR inhibitors have been identified in preclinical studies, along with potential strategies to overcome them.
Feedback Loop Activation: One major resistance mechanism involves the activation of feedback loops. nih.govaacrjournals.org Inhibition of mTORC1 can lead to the activation of the PI3K/AKT pathway, which promotes cell survival. aacrjournals.orgnih.gov This has been observed in various cancer cell lines where rapamycin (B549165) treatment led to the upregulation of IRS-1 and increased AKT phosphorylation. aacrjournals.org
Genetic Mutations: Mutations in the mTOR gene can also confer resistance. For example, mutations in the FRB domain of mTOR can prevent the binding of rapamycin, rendering the drug ineffective. mdpi.comnih.gov
Next-Generation Inhibitors: To counter these resistance mechanisms, second and third-generation mTOR inhibitors have been developed. acs.orgmdpi.com Second-generation inhibitors, which are ATP-competitive, target both mTORC1 and mTORC2, leading to a more profound inhibition of the pathway. nih.gov Dual PI3K/mTOR inhibitors go a step further by targeting both kinases simultaneously, which can prevent the feedback activation of PI3K. wikipedia.orgcancernetwork.com RapaLinks, a newer development, are designed to inhibit both mTORC1 and mTORC2 and have shown effectiveness in preclinical trials against drug-resistant cancer cells. acs.org
Synergy in Preclinical Combination Therapies
Combining mTOR inhibitors with other anticancer agents has shown synergistic effects in preclinical studies, offering a promising strategy to enhance therapeutic efficacy.
Combination with Chemotherapy: In breast cancer models, combining an mTOR inhibitor with cytotoxic agents like paclitaxel, carboplatin (B1684641), or vinorelbine (B1196246) has been shown to enhance apoptosis and antitumor efficacy. nih.gov
Combination with Targeted Therapies: Preclinical studies support the combination of mTOR inhibitors with endocrine therapies in hormone-receptor-positive breast cancer. hematologyandoncology.netdovepress.com In models of HER2-overexpressing breast cancer, combining rapamycin with trastuzumab resulted in a synergistic effect on tumor regression. hematologyandoncology.net Similarly, in preclinical models of renal cell carcinoma, co-administration of the mTOR kinase inhibitor XL388 with a MEK-ERK inhibitor sensitized the cancer cells to XL388-induced cytotoxicity. oncotarget.com
Combination with Immunotherapies: The combination of mTOR inhibitors with immunotherapies is also being explored. For instance, in a preclinical model of oral cavity cancer, the addition of rapamycin to PD-L1 mAb treatment enhanced tumor control. aacrjournals.org Preclinical studies have also shown that combining mTOR inhibitors with cancer vaccines can increase the frequency of antigen-specific CD8+ T cells in tumors. mdpi.com
Broader Therapeutic Research Horizons
The therapeutic potential of mTOR inhibitors extends beyond oncology, with preclinical research suggesting their utility in neurological disorders and inflammatory conditions. acs.orgmdpi.com
Neurological Disorders (e.g., Neurodegeneration, Neurodevelopmental Disorders)
Dysregulation of the mTOR pathway has been implicated in a variety of neurological diseases. dovepress.comcgu.edu.twresearchgate.net
Neurodegenerative Disorders: Emerging preclinical evidence suggests that mTOR inhibitors could be effective in ameliorating conditions like Alzheimer's disease. frontiersin.orgresearchgate.net In animal models of Alzheimer's, mTOR inhibition has been shown to reverse aberrant protein aggregation (amyloid-beta and tau), reduce neuroinflammation, and improve cognitive function. frontiersin.orgnih.gov In Parkinson's disease models, mTOR inhibitors like rapamycin have shown neuroprotective effects by promoting autophagy and reducing the accumulation of toxic protein aggregates. japsonline.com
Neurodevelopmental Disorders: The mTOR pathway is also linked to neurodevelopmental disorders such as Tuberous Sclerosis Complex (TSC) and autism spectrum disorder (ASD). dovepress.comresearchgate.net In animal models of TSC, mTOR inhibitors have been shown to reverse cognitive and social behavior deficits. researchgate.net PQR626, a brain-penetrant mTOR inhibitor, has shown efficacy in a mouse model of TSC, suggesting its potential for treating neurological disorders. acs.orgresearchgate.net
Inflammatory Conditions
The mTOR pathway plays a significant role in regulating the immune system and inflammatory responses. oatext.comnih.gov
Psoriasis: In preclinical models of psoriasis, a chronic inflammatory skin disease, mTOR inhibition has been shown to reduce skin inflammation and plaque proliferation. mdpi.com
General Inflammation: mTOR inhibitors have demonstrated the ability to downregulate the expression of various pro-inflammatory chemokines, such as MCP-1, IL-8, and RANTES, in monocytes. nih.govcore.ac.uk This suggests their potential use in treating a broader range of inflammatory diseases. core.ac.uk In the context of cardiovascular disease, mTOR inhibition has been shown to reduce myocardial infarct size and the burden of atheroma in experimental models by impacting leukocyte subpopulations and inflammatory processes. frontiersin.org It can decrease the abundance of inflammatory cells and promote the activity of anti-inflammatory cells. frontiersin.orgnih.gov
Biomarkers in Preclinical Research
The identification of reliable biomarkers is crucial for the clinical development of targeted cancer therapies, enabling the selection of patient populations most likely to respond to treatment. For dual-acting inhibitors that target multiple nodes in a signaling cascade, such as PI3K/mTOR inhibitor-8, understanding the molecular context in which they are most effective is a key area of preclinical investigation. Research in this area for the broader class of dual PI3K/mTOR inhibitors has focused on components of the pathway that, when altered, could confer sensitivity or resistance.
Identification of Predictive Biomarkers for Response (e.g., PI3K Pathway Activation Status, p-AKT, p-S6K1, PTEN Status)
While "this compound" (also known as PI3K/mTOR Inhibitor-8; CAS No. 2489196-70-3) is identified as a potent dual inhibitor of PI3Kα (IC₅₀: 0.46 nM) and mTOR (IC₅₀: 12 nM), specific preclinical studies detailing the predictive value of key biomarkers for this particular compound are not extensively available in published literature. medchemexpress.commedchemexpress.com The compound has been shown to induce apoptosis and cell cycle arrest in HCT-116 cancer cells, but comprehensive studies correlating this activity with specific biomarker profiles are limited. medchemexpress.com
However, the general principles derived from preclinical research on other dual PI3K/mTOR inhibitors provide a rational framework for investigating potential predictive biomarkers for this compound. The central hypothesis is that tumors with a hyperactivated PI3K/AKT/mTOR pathway are more dependent on this axis for survival and proliferation, and thus more susceptible to its inhibition.
PI3K Pathway Activation Status: The activation of the PI3K pathway, often initiated by mutations in the PIK3CA gene or by upstream receptor tyrosine kinases, is a primary driver in many cancers. nih.gov Preclinical studies with various dual PI3K/mTOR inhibitors suggest that the presence of an activating PIK3CA mutation could be a predictor of sensitivity. plos.org Conversely, some dual inhibitors have shown efficacy in PIK3CA wild-type models, indicating that other mechanisms of pathway activation can also confer sensitivity. medchemexpress.com
p-AKT and p-S6K1 Levels: Phosphorylated AKT (p-AKT) and phosphorylated S6 kinase 1 (p-S6K1) are critical downstream effectors of PI3K and mTORC1, respectively. nih.gov Their expression levels are often used as pharmacodynamic markers to confirm target engagement, showing that a drug is inhibiting the pathway as intended. researchgate.net In a predictive context, high baseline levels of p-AKT or p-S6K1 could signify a "PI3K-addicted" tumor state that is highly sensitive to dual pathway blockade. For instance, the dual inhibitor PF-04691502 was shown to be effective in nasopharyngeal carcinoma cell lines that all possessed basal activated expression of Akt and p70S6K. plos.org However, a direct correlation between the baseline phosphorylation levels and the degree of response needs to be established specifically for this compound.
PTEN Status: The tumor suppressor Phosphatase and Tensin Homolog (PTEN) is a negative regulator of the PI3K pathway; its loss leads to constitutive pathway activation. nih.gov Therefore, loss of PTEN function is considered a strong candidate as a predictive biomarker for sensitivity to PI3K/mTOR inhibitors. Preclinical studies have shown that PTEN-deficient cancer cells can be particularly vulnerable to agents that block this pathway. For example, some research suggests that interfering with PI3Kβ, a PI3K isoform, may be a therapeutic approach for PTEN-negative cancers.
A summary of how these biomarkers are generally evaluated in the context of dual PI3K/mTOR inhibitors is presented below. It is important to note that this table is based on general findings for the inhibitor class, as specific data for this compound is not available.
| Biomarker | Potential Role in Predicting Response to Dual PI3K/mTOR Inhibitors | Rationale |
| PI3K Pathway Activation | High activation (e.g., from PIK3CA mutations) may predict sensitivity. | Tumors with an activated pathway are often "addicted" to this signaling for growth and survival. nih.govplos.org |
| Phospho-AKT (p-AKT) | High baseline levels may indicate sensitivity. | Indicates strong signaling through the PI3K node, suggesting dependence that can be exploited by an inhibitor. researchgate.net |
| Phospho-S6K1 (p-S6K1) | High baseline levels may indicate sensitivity. | Reflects high mTORC1 activity, a direct target of dual inhibitors. nih.gov |
| PTEN Status | Loss or mutation of PTEN may predict sensitivity. | PTEN loss leads to unchecked PI3K signaling, creating a vulnerability to pathway inhibitors. |
Further preclinical studies are required to specifically validate these biomarkers for this compound and to generate the detailed data necessary to create robust predictive models for its clinical application.
Future Directions in Mtor Inhibitor 8 Research
Elucidating Complex Molecular Mechanisms of Action and Resistance
The mTOR signaling pathway is a central regulator of cellular processes and exists in two distinct multi-protein complexes: mTORC1 and mTORC2. mdpi.comnih.gov First-generation inhibitors that act via FKBP12, such as rapamycin (B549165), primarily inhibit mTORC1. nih.gov A significant limitation of selective mTORC1 inhibition is the activation of compensatory feedback loops, most notably the upregulation of PI3K/AKT signaling, which can promote cell survival and lead to drug resistance. nih.govnih.govjci.org This feedback occurs because mTORC1 normally suppresses PI3K signaling; when mTORC1 is blocked, this suppression is lifted, leading to mTORC2-mediated activation of AKT. nih.govjci.org
Furthermore, research must proactively investigate how resistance to mTOR inhibitor-8 might develop. Studies on other mTOR inhibitors have revealed several key resistance mechanisms that could be relevant:
Target Gene Mutations: Resistance to first-generation inhibitors can arise from mutations in the FRB domain of mTOR, which prevent the inhibitor-FKBP12 complex from binding. ucsf.edu Resistance to second-generation inhibitors can emerge from mutations that increase the intrinsic kinase activity of mTOR. ucsf.edu
Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways, such as the MAPK pathway, to bypass the blocked mTOR node. nih.gov
Feedback Loop Activation: As mentioned, the feedback activation of AKT through mTORC2 is a major mechanism of intrinsic and acquired resistance to mTORC1 inhibitors. nih.govonclive.com
Future studies would need to use cell-based models exposed to increasing concentrations of this compound to generate resistant clones and identify the specific molecular changes responsible for resistance. ucsf.edu
Advanced Computational and Drug Discovery Methodologies
The integration of computational techniques into drug discovery has dramatically accelerated the identification and optimization of new therapeutic agents. nih.govco-ac.com These methods are particularly well-suited to address the challenges in developing next-generation mTOR inhibitors.
In the context of mTOR, AI has already been successfully applied:
Virtual Screening and Prediction: Deep learning models have been trained on known mTOR inhibitors and non-inhibitors to screen large compound databases, such as those from natural products, to find new potential inhibitors. acs.org
De Novo Design: Generative AI models have been used to create entirely new small molecules predicted to target mTOR. nih.govnih.gov This approach led to the discovery of TKA001, a novel inhibitor with a favorable predicted safety and ADMET profile that was subsequently validated in vitro and in vivo. nih.govresearchgate.netnih.gov
For this compound, future research could apply AI and ML in several ways. Predictive models could be used to guide the chemical synthesis of new analogs, prioritizing those with the highest predicted potency and selectivity while filtering out those likely to be toxic. nih.gov Generative models could also be used to explore novel chemical space around the core structure of this compound to design next-generation compounds with fundamentally improved properties. nih.gov
Expanding Preclinical Applications and Combination Strategies
Future research will likely focus on defining the specific contexts where this compound could be most effective, both as a single agent and in combination with other therapies. This involves moving beyond initial cell-line studies to more complex and clinically relevant models.
Currently, there is no published research specifically investigating the efficacy of this compound against distinct mTOR genetic variants or mutations. The initial discovery of this compound demonstrated its activity in A549 lung cancer cells, which are known to have a KRAS mutation and wild-type PIK3CA and PTEN, but its effectiveness against cells with specific mTOR pathway mutations remains uncharacterized. medchemexpress.commolnova.com
The field of mTOR inhibitor development has shown that the genetic background of a tumor can significantly influence its sensitivity to these agents. Activating mutations in the MTOR gene itself, or in upstream and downstream components of the PI3K/Akt/mTOR pathway, are common in many cancers. nih.govd-nb.info For instance, research on other mTOR inhibitors has revealed that different mutations can lead to varied activation of mTORC1 or mTORC2, which may predict sensitivity to different classes of inhibitors. nih.gov Some mutations in the FRB domain of mTOR confer resistance to first-generation inhibitors like rapamycin, while certain kinase domain mutations can reduce the effectiveness of second-generation ATP-competitive inhibitors. nih.govucsf.edu
Future preclinical studies on this compound should therefore aim to:
Screen its activity against a panel of cancer cell lines with well-defined mutations in mTOR pathway genes (e.g., MTOR, PIK3CA, PTEN, TSC1/2).
Investigate its efficacy in genetically engineered mouse models that harbor specific cancer-associated mTOR mutations.
Determine if its mechanism of binding via FKBP12 offers advantages or disadvantages in the context of mutations that confer resistance to other mTOR inhibitors. medchemexpress.com
This line of inquiry will be critical in identifying patient populations that might derive the most benefit from this specific compound.
The clinical use of mTOR inhibitors has increasingly shifted towards combination therapies to enhance efficacy and overcome resistance. nih.govdovepress.com While no combination studies involving this compound have been published, this represents a crucial and logical next step in its preclinical development. The rationale for combination therapy is strong, as inhibiting mTOR can trigger feedback activation of other signaling pathways, such as the PI3K/Akt and MAPK pathways, which can limit the antitumor effect of monotherapy. cancernetwork.comaacrjournals.org
Preclinical research on other mTOR inhibitors provides a roadmap for potential combination strategies for this compound. Promising combinations in research models have included:
Endocrine Therapies: In hormone receptor-positive (HR+) breast cancer models, mTOR inhibitors like everolimus (B549166) can restore sensitivity to endocrine agents like tamoxifen (B1202) and letrozole. dovepress.comhematologyandoncology.net
HER2-Targeted Agents: Combining mTOR inhibitors with agents like trastuzumab has shown synergistic effects in HER2-overexpressing breast cancer models. cancernetwork.comhematologyandoncology.net
Chemotherapy: mTOR inhibitors have been shown to enhance the apoptotic effects of cytotoxic agents like paclitaxel (B517696) and carboplatin (B1684641) in various cancer models. nih.gov
Other Kinase Inhibitors: Dual inhibition of the PI3K/mTOR pathway or combining mTOR inhibitors with MEK or Wee1 inhibitors has shown promise in overcoming resistance. d-nb.infocancernetwork.com
Immunotherapies: Preclinical studies combining mTOR inhibitors with checkpoint inhibitors (e.g., PD-L1 mAb) or therapeutic vaccines have demonstrated enhanced antitumor immune responses, particularly by promoting memory T-cell generation. mdpi.com
Future research on this compound should explore its potential in these and other combinations, assessing for synergistic effects on tumor growth inhibition in both in vitro and in vivo models.
Advancing Biomarker Research for Therapeutic Responsiveness
Identifying predictive biomarkers is essential for the clinical success of any targeted therapy, including mTOR inhibitors. iiarjournals.org For this compound, no specific biomarker studies have yet been conducted. The initial research showed that it reduces the phosphorylation of the downstream mTOR substrates RPS6KB1 (S6K1) and EIF4EBP1 (4E-BP1) in A549 cells, suggesting these could serve as pharmacodynamic biomarkers to confirm target engagement. medchemexpress.commedchemexpress.com
However, predictive biomarkers that can identify sensitive tumors before treatment are needed. Research into the broader class of mTOR inhibitors has identified several potential candidates that warrant investigation for this compound:
Genetic Alterations: Mutations in PIK3CA and loss of function in the tumor suppressor PTEN are among the most studied biomarkers for mTOR inhibitor sensitivity, as they lead to pathway hyperactivation. mdpi.comnih.govpersonalizedmedonc.com The mutational status of TSC1 or TSC2 can also predict hyper-sensitivity. d-nb.info
Protein Expression and Phosphorylation: High baseline levels of phosphorylated Akt (pAkt) and phosphorylated S6 (pS6) may indicate pathway activation and predict response. iiarjournals.orgnih.gov Conversely, some studies suggest that tumors with low expression of liver kinase B1 (LKB1) and high levels of phosphorylated 4E-BP1 may benefit more. dovepress.com
Inflammatory Markers: Recent studies have explored serum biomarkers like ferritin, IL-8, and TNFR1 as prognostic, though not necessarily predictive, markers for outcome in patients treated with mTOR inhibitors. ascopubs.org
Future research on this compound must include correlative studies that analyze its efficacy alongside a comprehensive panel of these potential molecular and protein-based biomarkers to identify signatures of response.
Q & A
Basic Research Questions
Q. What in vitro assays are recommended to evaluate mTOR inhibitor-8’s efficacy in cancer research?
- Methodological Answer :
- Cell Viability Assays : Use CCK-8 or MTT assays on A549 human lung cancer cells, with this compound concentrations ranging from 0.1–10 μM over 24–48 hours to establish dose-dependent growth suppression .
- Autophagy Induction : Monitor LC3B-II accumulation via Western blot (10 μM treatment for 3–24 hours). Combine with lysosomal inhibitors (e.g., chloroquine) to confirm autophagic flux .
- mTOR Pathway Inhibition : Measure phosphorylation levels of downstream substrates (e.g., RPS6KB1 and EIF4EBP1) using phospho-specific antibodies .
Q. How can researchers validate this compound’s specificity for mTOR over PI3K?
- Methodological Answer :
- Kinase Activity Assays : Compare IC50 values for mTOR vs. PI3Kα using recombinant kinase assays. For this compound, focus on its FKBP12-dependent mTOR inhibition mechanism, which distinguishes it from dual PI3K/mTOR inhibitors (e.g., PI3K/mTOR Inhibitor-8 has IC50 = 0.46 nM for PI3Kα vs. 12 nM for mTOR) .
- Genetic Knockdown : Use siRNA targeting mTOR or PI3K to isolate pathway-specific effects in cellular models .
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC50 values for mTOR inhibitors across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., A549 vs. HCT-116), exposure times (24 vs. 48 hours), and readouts (cell viability vs. kinase activity). For example, this compound’s IC50 in A549 cells differs from PI3K/mTOR Inhibitor-8’s IC50 in HCT-116 due to cell-type-specific signaling .
- Orthogonal Validation : Cross-validate results using isogenic cell lines or patient-derived xenografts (PDXs) to account for genetic heterogeneity .
Q. What in vivo models are suitable for studying this compound’s antitumor effects?
- Methodological Answer :
- Chick Chorioallantoic Membrane (CAM) Assay : Administer 25–50 μM this compound for 6 days to assess tumor growth inhibition without adverse effects on normal angiogenesis .
- Mouse Xenografts : Use immunodeficient mice implanted with A549 cells. Monitor tumor volume and perform pharmacokinetic profiling to correlate efficacy with bioavailability .
Q. How to design experiments investigating this compound’s combination with other therapies?
- Methodological Answer :
- Synergy Screening : Apply the Chou-Talalay method to calculate combination indices (CI) with agents like cisplatin or autophagy inhibitors (e.g., hydroxychloroquine) .
- Mechanistic Interrogation : Use RNA-seq to identify transcriptomic changes and phosphoproteomics to map pathway crosstalk (e.g., AKT/ERK rebound signaling) .
Contradiction Analysis
- Dual Inhibition vs. Specificity : While this compound is reported as mTOR-specific, PI3K/mTOR Inhibitor-8 (IC50: PI3Kα = 0.46 nM, mTOR = 12 nM) highlights the need for kinase profiling to avoid off-target effects .
- Autophagy vs. Apoptosis : this compound primarily induces autophagy, whereas PI3K/mTOR Inhibitor-8 triggers apoptosis in HCT-116 cells. Researchers should contextualize mechanisms based on cell type and inhibitor class .
Future Research Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
